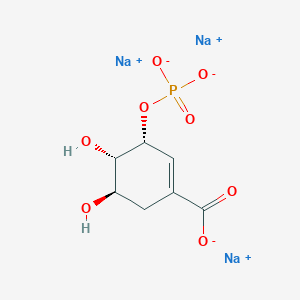
4-(Cyclopentyloxy)-3-methoxybenzoic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound similar to “4-(Cyclopentyloxy)-3-methoxybenzoic acid”, named “4-Cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexanecarboxylic acid”, has been reported . This compound has a molecular formula of C20H25NO4 and a monoisotopic mass of 343.178345 Da .Applications De Recherche Scientifique
Enzyme Interactions : A study by Bernhardt et al. (1973) focused on the interaction of substrates with a 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida. The research emphasized the specific enzyme's interaction with various substrates, highlighting its affinity for para-substituted benzoic acid derivatives and its ability to demethylate and hydroxylate certain compounds. This study demonstrates the potential of 4-(Cyclopentyloxy)-3-methoxybenzoic acid in enzymatic reactions and substrate binding studies Bernhardt, Erdin, Staudinger, & Ullrich, 1973.
Encapsulation and Controlled Release : Hong, Oh, & Choy (2008) researched the encapsulation of flavor molecules, specifically 4-hydroxy-3-methoxybenzoic acid, into layered inorganic nanoparticles for controlled release. This indicates potential applications in food technology and controlled release systems Hong, Oh, & Choy, 2008.
Biochemical Properties and Reaction Mechanisms : Research by Coleman et al. (2015) on the enzyme CYP199A4 from Rhodopseudomonas palustris showed its ability to efficiently demethylate 4-methoxybenzoic acid. This study provides insight into the biochemical properties and reaction mechanisms of enzymes interacting with benzoic acid derivatives Coleman, Chao, Bruning, Voss, & Bell, 2015.
Glycosidase and Glycogen Phosphorylase Inhibitory Activities : Li et al. (2008) discovered novel compounds from Cyclocarya paliurus leaves, including 4-hydroxy-3-methoxybenzoic acid. They evaluated these compounds for their glycosidase and glycogen phosphorylase inhibitory activities, showing potential medicinal applications Li, Lu, Su, Li, She, He, & Lin, 2008.
Spectroscopy and Photophysics Studies : Stalin & Rajendiran (2006) conducted a study on the effect of different solvents, pH, and β-cyclodextrin on the absorption and fluorescence spectra of 4-hydroxy-3-methoxybenzoic acid. This research is crucial for understanding the photophysical properties of such compounds Stalin & Rajendiran, 2006.
Safety And Hazards
Orientations Futures
While specific future directions for “4-(Cyclopentyloxy)-3-methoxybenzoic acid” are not available, therapeutic peptides, which include a wide variety of natural and modified peptides, have been making great progress in drug development . This suggests a potential direction for research and development involving peptide-based compounds.
Propriétés
IUPAC Name |
4-cyclopentyloxy-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-12-8-9(13(14)15)6-7-11(12)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNXKKGEMXXJBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627819 | |
| Record name | 4-(Cyclopentyloxy)-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentyloxy)-3-methoxybenzoic acid | |
CAS RN |
176033-44-6 | |
| Record name | 4-(Cyclopentyloxy)-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(CYCLOPENTYLOXY)-3-METHOXYBENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B176481.png)





![2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B176496.png)




![Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B176507.png)